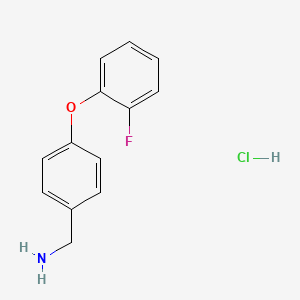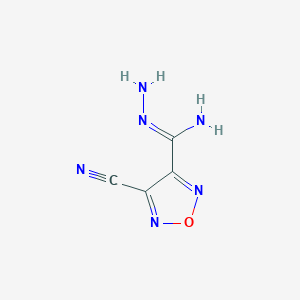
4-(2-Fluorophenyloxy)benzylamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-(2-Fluorophenyloxy)benzylamine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluorophenol and benzylamine.
Reaction Conditions: The 2-fluorophenol undergoes a nucleophilic substitution reaction with benzylamine in the presence of a suitable base, such as sodium hydroxide, to form 4-(2-Fluorophenyloxy)benzylamine.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-(2-Fluorophenyloxy)benzylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, converting the compound into its corresponding alcohols or amines.
Scientific Research Applications
4-(2-Fluorophenyloxy)benzylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of various chemical intermediates and specialty chemicals
Mechanism of Action
The mechanism of action of 4-(2-Fluorophenyloxy)benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways .
Comparison with Similar Compounds
4-(2-Fluorophenyloxy)benzylamine hydrochloride can be compared with other similar compounds, such as:
4-(2-Fluorophenoxy)phenylmethanamine hydrochloride: This compound has a similar structure but differs in the position of the fluorine atom and the nature of the substituents.
Benzylamine derivatives: These compounds share the benzylamine moiety but differ in their substituents, leading to variations in their chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C13H13ClFNO |
|---|---|
Molecular Weight |
253.70 g/mol |
IUPAC Name |
[4-(2-fluorophenoxy)phenyl]methanamine;hydrochloride |
InChI |
InChI=1S/C13H12FNO.ClH/c14-12-3-1-2-4-13(12)16-11-7-5-10(9-15)6-8-11;/h1-8H,9,15H2;1H |
InChI Key |
UAVNKDWWNKCDSY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=CC=C(C=C2)CN)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(1,4-dimethyl-1H-pyrazol-5-yl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12218676.png)
![(4Z)-4-{2-[2-(difluoromethoxy)phenyl]hydrazinylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-imine](/img/structure/B12218685.png)
![2-[(3,4-Dimethoxyphenyl)methylene]-7-[(dipropylamino)methyl]-6-hydroxybenzo[b] furan-3-one](/img/structure/B12218691.png)

![(4-{[4-Amino-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B12218708.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzoate](/img/structure/B12218713.png)


![(2E)-N-[3-(3,4-difluorophenyl)isoxazol-5-yl]-3-(2-furyl)prop-2-enamide](/img/structure/B12218724.png)
![3-[7-(4-methylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-2-yl]phenol](/img/structure/B12218725.png)
![4-[5-(3-methylphenyl)-3-(thiophen-3-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B12218727.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-2-phenylethanamine;hydrochloride](/img/structure/B12218730.png)
![N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-methoxy-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12218733.png)
